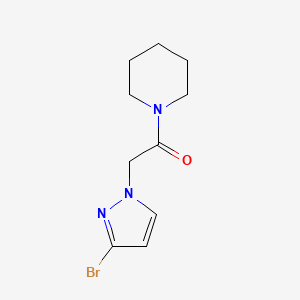
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure, which includes a pyrrolidine ring and a cyanopyrrolidine moiety, makes it a valuable building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate typically involves the following steps:
N-tert-butoxycarbonylation: This step involves the protection of the amine group of L-prolinamide using tert-butyl chloroformate to form N-Boc-L-prolinamide.
Amide Dehydration: The protected amine is then subjected to dehydration using reagents such as thionyl chloride or phosphorus oxychloride to yield (S)-1-Boc-2-cyanopyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled .
化学反応の分析
Types of Reactions
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Industry: Employed in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of proline-containing peptides. This inhibition can modulate various physiological processes, including cognitive functions and metabolic pathways .
類似化合物との比較
Similar Compounds
- tert-Butyl 2-cyanopyrrolidine-1-carboxylate
- Benzyl (S)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both a phenyl group and a cyanopyrrolidine moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
phenyl (2S)-2-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-5-4-8-14(10)12(15)16-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8H2/t10-/m0/s1 |
InChIキー |
WNTQYLXBHHBSDO-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)OC2=CC=CC=C2)C#N |
正規SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






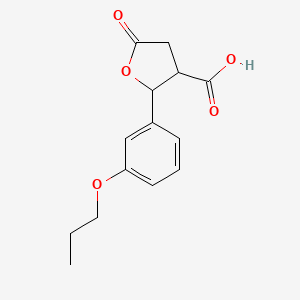


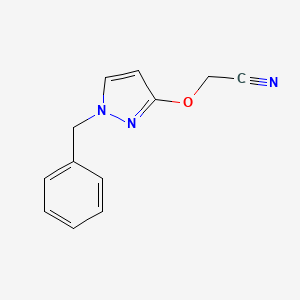
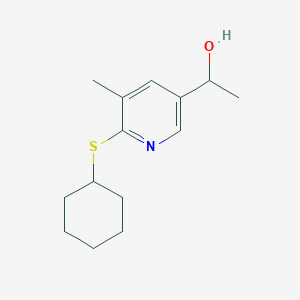
![2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one](/img/structure/B11797132.png)
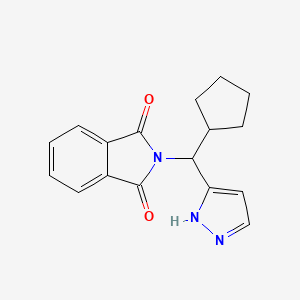
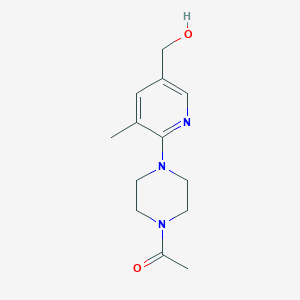
![6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11797150.png)
